(11Z,14Z)-Ethyl icosa-11,14-dienoate
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Overview
Description
(11Z,14Z)-Ethyl icosa-11,14-dienoate is a chemical compound belonging to the class of unsaturated fatty acid esters It is characterized by the presence of two double bonds at the 11th and 14th positions in the carbon chain, with the ethyl ester functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate typically involves the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(11Z,14Z)-Ethyl icosa-11,14-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form a saturated ester.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group, while hydrogen gas (H2) with a palladium catalyst is used for hydrogenation of the double bonds.
Substitution: Hydrolysis of the ester group can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or saturated esters.
Substitution: Carboxylic acids.
Scientific Research Applications
(11Z,14Z)-Ethyl icosa-11,14-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (11Z,14Z)-Ethyl icosa-11,14-dienoate involves its interaction with specific molecular targets and pathways. The compound’s double bonds and ester group allow it to participate in various biochemical reactions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular membranes and signaling molecules.
Comparison with Similar Compounds
(11Z,14Z)-Ethyl icosa-11,14-dienoate can be compared with other similar compounds, such as:
(11Z,14Z)-icosa-11,14-dienoic acid: The free acid form of the compound, which has similar chemical properties but different solubility and reactivity.
(11Z,14Z)-icosa-11,14-dienoyl-CoA: A coenzyme A derivative that plays a role in metabolic pathways.
Other unsaturated fatty acid esters: Compounds with similar structures but different chain lengths or positions of double bonds, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl (11Z,14Z)-icosa-11,14-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8-,12-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCCFLKWCNDQZ-MURFETPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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